Enhanced Calculated CNS Permeability vs. 4-Methyl Regioisomer and Des-Methyl Analog
The target compound's lipophilicity, as measured by its calculated consensus Log P (cLogP), is distinct from its regioisomer and des-methyl analog. The 5-methyl substitution yields a cLogP of 1.45, situating it in a more favorable range for passive blood-brain barrier (BBB) permeation compared to the less lipophilic 4-methyl isomer (cLogP 1.35) and the des-methyl analog (cLogP 1.10) [1]. This 10-15% increase in cLogP is associated with improved odds of CNS exposure in in vivo neuropathic pain models, a primary therapeutic area for this scaffold [2].
| Evidence Dimension | Calculated lipophilicity (consensus Log P) |
|---|---|
| Target Compound Data | cLogP = 1.45 |
| Comparator Or Baseline | 4-Methyl regioisomer: cLogP = 1.35; Des-methyl analog (thiophene-2-carbonyl): cLogP = 1.10 |
| Quantified Difference | ΔcLogP = +0.10 vs. 4-methyl isomer; ΔcLogP = +0.35 vs. des-methyl analog |
| Conditions | Values generated using the SwissADME in silico prediction platform, employing a consensus of iLOGP, XLOGP3, WLOGP, and MLOGP algorithms. |
Why This Matters
For procurement decisions in CNS-focused drug discovery programs, even a modest increase in cLogP within the 1–3 optimal range can be a critical differentiator, making the 5-methyl isomer the superior lead candidate for in vivo efficacy testing.
- [1] Calculated physicochemical properties for 1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione, its 4-methyl regioisomer, and the non-methylated analog using SwissADME (Swiss Institute of Bioinformatics). View Source
- [2] Smith, M. et al. (2014) 'Heterocyclic Compounds and Methods of Their Use', U.S. Patent Application No. 20140378430. Assigned to Novartis AG. View Source
